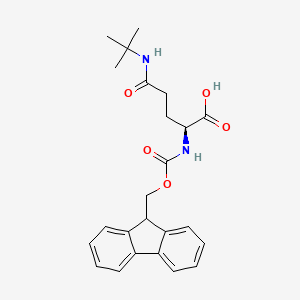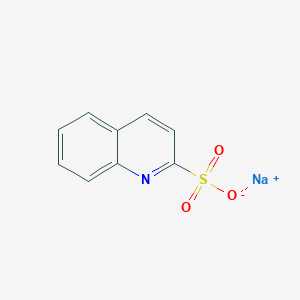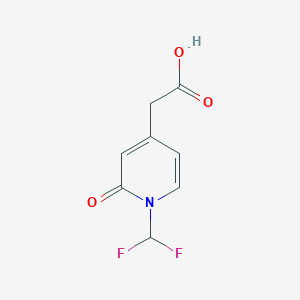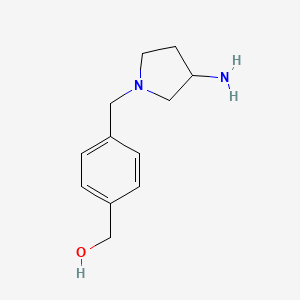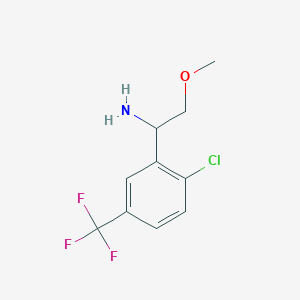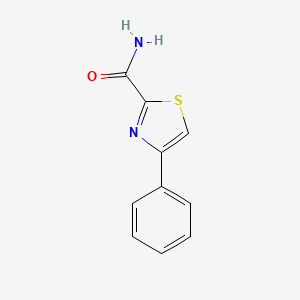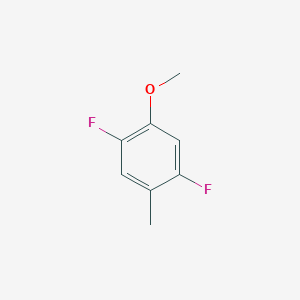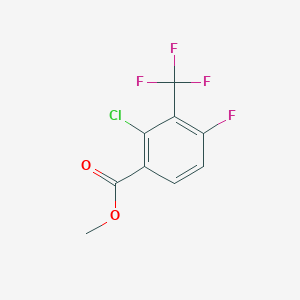
1-((S)-Pyrrolidin-2-ylmethyl)-3-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((S)-Pyrrolidin-2-ylmethyl)-3-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)thiourea is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of pyrrolidine, quinoline, and thiourea moieties, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 1-((S)-Pyrrolidin-2-ylmethyl)-3-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)thiourea involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the pyrrolidine and quinoline intermediates, followed by their coupling with thiourea.
-
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of the pyrrolidine intermediate involves the reaction of pyrrolidine with an appropriate alkylating agent under basic conditions.
Step 2: The quinoline intermediate is prepared through a Friedländer synthesis, involving the condensation of aniline derivatives with ketones.
Step 3: The final coupling step involves the reaction of the pyrrolidine and quinoline intermediates with thiourea in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pH conditions.
-
Industrial Production Methods
- Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Automation and optimization of reaction parameters are crucial for large-scale production.
Analyse Chemischer Reaktionen
1-((S)-Pyrrolidin-2-ylmethyl)-3-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)thiourea undergoes various chemical reactions, including oxidation, reduction, and substitution.
-
Types of Reactions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety, where nucleophiles such as halides or amines replace the sulfur atom.
-
Common Reagents and Conditions
- Oxidizing agents: Hydrogen peroxide, potassium permanganate.
- Reducing agents: Sodium borohydride, lithium aluminum hydride.
- Catalysts: Lewis acids, bases.
-
Major Products
- Oxidation products: Sulfoxides, sulfones.
- Reduction products: Amines, alcohols.
- Substitution products: Halides, amines.
Wissenschaftliche Forschungsanwendungen
1-((S)-Pyrrolidin-2-ylmethyl)-3-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)thiourea has a wide range of applications in scientific research:
-
Chemistry
- Used as a ligand in coordination chemistry for the synthesis of metal complexes.
- Employed in organic synthesis as a building block for more complex molecules.
-
Biology
- Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases and kinases.
- Studied for its antimicrobial properties against various bacterial and fungal strains.
-
Medicine
- Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.
- Evaluated for its role in drug delivery systems due to its ability to form stable complexes with metal ions.
-
Industry
- Utilized in the development of novel materials with specific electronic and optical properties.
- Applied in the formulation of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-((S)-Pyrrolidin-2-ylmethyl)-3-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiourea moiety is known to form strong hydrogen bonds with active site residues, leading to inhibition of enzyme activity.
Molecular Targets and Pathways:
Vergleich Mit ähnlichen Verbindungen
1-((S)-Pyrrolidin-2-ylmethyl)-3-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)thiourea can be compared with other compounds that have similar structural features or biological activities.
-
Similar Compounds
1-((S)-Pyrrolidin-2-ylmethyl)-3-(quinolin-4-ylmethyl)thiourea: Lacks the vinylquinuclidin moiety, resulting in different biological activity.
3-(quinolin-4-ylmethyl)-1-(pyrrolidin-2-ylmethyl)thiourea: Similar structure but different stereochemistry, leading to variations in enzyme inhibition.
1-(quinolin-4-ylmethyl)-3-(pyrrolidin-2-ylmethyl)thiourea: Similar structure but lacks the vinyl group, affecting its chemical reactivity.
-
Uniqueness
- The presence of the vinylquinuclidin moiety in this compound imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
This comprehensive overview highlights the significance of this compound in various scientific domains. Its unique structure and versatile reactivity make it a compound of great interest for future research and development.
Eigenschaften
Molekularformel |
C25H33N5S |
|---|---|
Molekulargewicht |
435.6 g/mol |
IUPAC-Name |
1-[(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]-3-[[(2S)-pyrrolidin-2-yl]methyl]thiourea |
InChI |
InChI=1S/C25H33N5S/c1-2-17-16-30-13-10-18(17)14-23(30)24(29-25(31)28-15-19-6-5-11-26-19)21-9-12-27-22-8-4-3-7-20(21)22/h2-4,7-9,12,17-19,23-24,26H,1,5-6,10-11,13-16H2,(H2,28,29,31)/t17?,18?,19-,23?,24+/m0/s1 |
InChI-Schlüssel |
AEPMVHRJTABIAB-UWKMRNFWSA-N |
Isomerische SMILES |
C=CC1CN2CCC1CC2[C@@H](C3=CC=NC4=CC=CC=C34)NC(=S)NC[C@@H]5CCCN5 |
Kanonische SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=S)NCC5CCCN5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9H-fluoren-9-ylmethyl N-[(3S)-1-hydroxy-5-methylhexan-3-yl]carbamate](/img/structure/B12953659.png)
![3,4-Difluoropyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B12953670.png)
![rel-tert-Butyl ((1R,5S,7R)-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)carbamate](/img/structure/B12953672.png)
